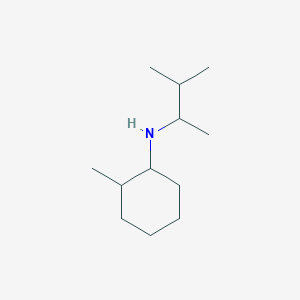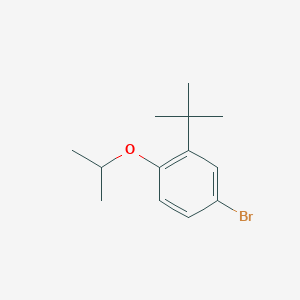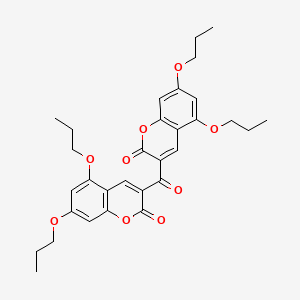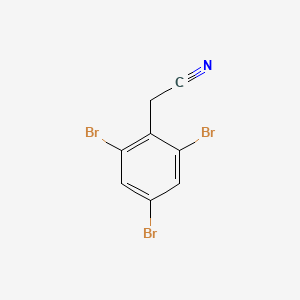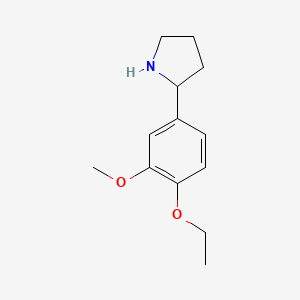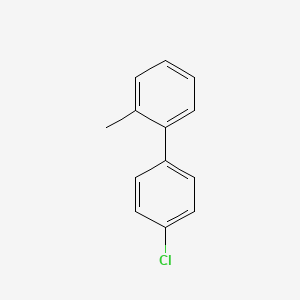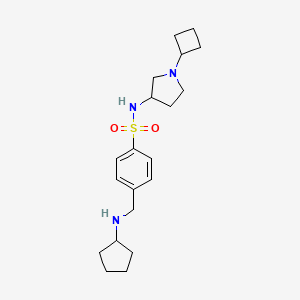
N-(1-Cyclobutylpyrrolidin-3-yl)-4-((cyclopentylamino)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-シクロブチルピロリジン-3-イル)-4-((シクロペンチルアミノ)メチル)ベンゼンスルホンアミドは、シクロブチル、ピロリジニル、シクロペンチル、およびベンゼンスルホンアミド基を組み合わせた複雑な有機化合物です。
準備方法
合成経路と反応条件
N-(1-シクロブチルピロリジン-3-イル)-4-((シクロペンチルアミノ)メチル)ベンゼンスルホンアミドの合成は、通常、容易に入手可能な前駆体から始まり、複数のステップを伴います。重要なステップには以下が含まれます。
シクロブチルピロリジンコアの形成: これは、適切なシクロブチルおよびピロリジン前駆体を用いた環化反応によって達成できます。
シクロペンチルアミノ基の導入: このステップでは、中間体を制御された条件下でシクロペンチルアミンと反応させます。
ベンゼンスルホンアミド基の付加: 最後のステップでは、塩基の存在下で、中間体をベンゼンスルホニルクロリドでスルホン化します。
工業生産方法
この化合物の工業生産では、上記合成経路の最適化が行われ、高収率と純度が確保される可能性があります。これには、連続フローリアクター、高度な精製技術、および厳格な品質管理対策の使用が含まれる可能性があります。
化学反応の分析
反応の種類
N-(1-シクロブチルピロリジン-3-イル)-4-((シクロペンチルアミノ)メチル)ベンゼンスルホンアミドは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: この化合物は、反応条件と使用される試薬に応じて、求核置換反応または求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 求電子置換のための塩化チオニルなどのハロゲン化剤。
生成される主な生成物
酸化: 対応するスルホキシドまたはスルホンを形成します。
還元: アミンまたはアルコールを形成します。
置換: ハロゲン化誘導体を形成します。
科学研究への応用
N-(1-シクロブチルピロリジン-3-イル)-4-((シクロペンチルアミノ)メチル)ベンゼンスルホンアミドは、いくつかの科学研究に応用されています。
医薬品化学: 特に神経疾患の治療において、新しい治療薬の開発のための足場として使用できます。
生物学的研究: この化合物は、酵素や受容体を含むさまざまな生物学的標的との相互作用を研究するために使用できます。
材料科学: これは、安定性の向上または特定の結合親和性などのユニークな特性を持つ新素材の開発に使用できます。
科学的研究の応用
N-(1-Cyclobutylpyrrolidin-3-yl)-4-((cyclopentylamino)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Biological Studies: The compound can be used to study the interaction with various biological targets, including enzymes and receptors.
Materials Science: It can be used in the development of new materials with unique properties, such as enhanced stability or specific binding affinities.
作用機序
N-(1-シクロブチルピロリジン-3-イル)-4-((シクロペンチルアミノ)メチル)ベンゼンスルホンアミドの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、受容体または酵素に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な経路は、特定の用途と標的により異なります。
類似化合物との比較
類似化合物
- N-(1-シクロブチルピロリジン-3-イル)-4-((シクロヘキシルアミノ)メチル)ベンゼンスルホンアミド
- N-(1-シクロブチルピロリジン-3-イル)-4-((シクロプロピルアミノ)メチル)ベンゼンスルホンアミド
独自性
N-(1-シクロブチルピロリジン-3-イル)-4-((シクロペンチルアミノ)メチル)ベンゼンスルホンアミドは、その官能基の特定の組み合わせにより、独自の化学的および生物学的特性を付与するため、独自です。この独自性は、さまざまな研究および産業用途にとって貴重な化合物となっています。
特性
分子式 |
C20H31N3O2S |
|---|---|
分子量 |
377.5 g/mol |
IUPAC名 |
N-(1-cyclobutylpyrrolidin-3-yl)-4-[(cyclopentylamino)methyl]benzenesulfonamide |
InChI |
InChI=1S/C20H31N3O2S/c24-26(25,22-18-12-13-23(15-18)19-6-3-7-19)20-10-8-16(9-11-20)14-21-17-4-1-2-5-17/h8-11,17-19,21-22H,1-7,12-15H2 |
InChIキー |
OUSAAZFJEMTFRH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)NCC2=CC=C(C=C2)S(=O)(=O)NC3CCN(C3)C4CCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



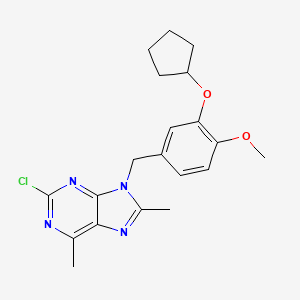
![2-[[2-(2-aminoethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12090725.png)
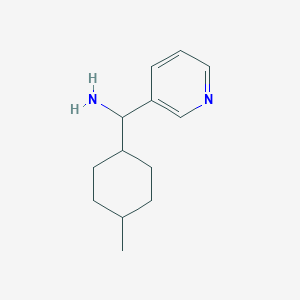
![2,8-Bis[4-(2-ethylhexyl)thiophen-2-yl]-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane](/img/structure/B12090740.png)
![6-bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12090752.png)
